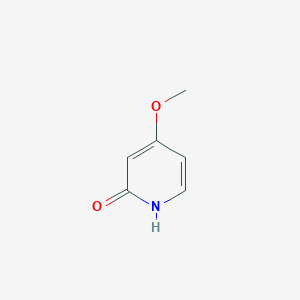

4-Methoxy-2(1H)-pyridinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIUQZRSHNDQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2(1H)-pyridinone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(1H)-pyridinone is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-pyridone scaffold, it serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities. The electronic properties conferred by the methoxy group, combined with the inherent reactivity of the pyridinone ring, make it a subject of ongoing research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in the scientific community.

Chemical Structure and Tautomerism

The structural representation of this compound is crucial for understanding its chemical behavior. The molecule consists of a six-membered pyridinone ring with a methoxy group substituted at the fourth position. A key characteristic of 2-pyridinones is their existence in tautomeric equilibrium with their corresponding 2-hydroxypyridine form. In the case of this compound, it can tautomerize to 2-hydroxy-4-methoxypyridine. However, for 2-pyridone systems, the equilibrium generally favors the pyridinone form in most solvents, a preference that is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| IUPAC Name | 4-methoxy-1,2-dihydropyridin-2-one | |

| CAS Number | 52545-13-8 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 101-102 °C | [1] |

| Boiling Point (Predicted) | 355.1 ± 42.0 °C at 760 mmHg | |

| pKa (Predicted) | 11.08 ± 0.10 | |

| Appearance | Yellow to brown solid | [1] |

Spectral Data

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a protonated molecular ion [M+H]⁺ at m/z 126.0[1].

¹H NMR Spectroscopy: The proton NMR spectrum of the related compound, 3-cyano-4-methoxy-2(1H)-pyridinone, shows a singlet for the methoxy protons at approximately 3.98 ppm, a doublet for the proton at C5 at around 6.36 ppm, and a doublet for the proton at C6 at about 7.77 ppm. A broad singlet corresponding to the N-H proton is also observed at approximately 12.14 ppm. The spectrum of this compound is expected to show a similar pattern for the methoxy and N-H protons, with signals for the vinylic protons on the pyridinone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the methoxy carbon, the carbonyl carbon, and the four sp² hybridized carbons of the pyridinone ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C=O stretching of the amide group, C=C stretching of the ring, and C-O stretching of the methoxy group.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the rearrangement of 4-methoxypyridine-N-oxide.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide[1]

Materials:

-

4-Methoxypyridine-N-oxide

-

Acetic anhydride

-

Distilled water

-

Methanol

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve 4-methoxypyridine-N-oxide (1.5 g, 1.98 mmol) in acetic anhydride (45 mL).

-

Heat the solution to reflux overnight under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.

-

Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir the mixture overnight at room temperature.

-

Remove all volatile components under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-pyridinone as a brown solid (1.1 g, 71% yield).

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

The 2-pyridone ring is an electron-rich system that can undergo various chemical transformations. The presence of the methoxy group at the 4-position further influences its reactivity.

-

Electrophilic Substitution: The pyridinone ring is activated towards electrophilic attack.

-

Nucleophilic Reactions: The carbonyl group can be a target for nucleophiles.

-

Diels-Alder Reactions: The diene system within the pyridinone ring can participate in cycloaddition reactions.

The diverse biological activities exhibited by pyridinone derivatives, including antimicrobial, antitumor, and anti-inflammatory properties, make this compound a valuable scaffold in drug discovery. The methoxy group can be a key site for modification to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Biological Activity

The 2-pyridone core is a prevalent motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of 2-pyridone have been reported to possess:

-

Antimicrobial and Antifungal Activity: The pyridone scaffold is found in several natural products with potent antimicrobial properties.

-

Antitumor Activity: Many synthetic 2-pyridone derivatives have been investigated for their anticancer properties.

-

Anti-inflammatory Effects: Certain pyridinone compounds have shown potential as anti-inflammatory agents.

While specific biological targets for this compound itself are not extensively documented, its derivatives are being explored for their potential to modulate various signaling pathways involved in disease.

Caption: Potential biological activities of this compound derivatives.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the pyridinone ring and the electronic influence of the methoxy group, provides a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide has summarized the core chemical properties, structural aspects, and a key synthetic route for this compound, providing a valuable resource for researchers and professionals in the field of drug development. Further exploration of its reactivity and biological targets is warranted to fully unlock its therapeutic potential.

References

4-Methoxy-2(1H)-pyridinone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2(1H)-pyridinone, a heterocyclic organic compound. The document details its chemical and physical properties, available synthesis protocols, and discusses the known biological activities of the broader class of pyridinones, providing context for its potential applications in research and drug development.

Core Compound Information

CAS Number: 52545-13-8[1]

Molecular Formula: C₆H₇NO₂

Molecular Weight: 125.13 g/mol [2]

Synonyms: 4-Methoxy-2-pyridone, 4-Methoxypyridin-2-ol, 2(1H)-Pyridinone, 4-methoxy-[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 101-102 °C | [2] |

| Boiling Point (Predicted) | 355.1 ± 42.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 11.08 ± 0.10 | [2] |

| Appearance | Yellow to brown solid | [2] |

Synthesis Protocols

A documented method for the synthesis of this compound involves the treatment of 4-methoxypyridine-N-oxide with acetic anhydride.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide

Objective: To synthesize this compound.

Materials:

-

4-methoxypyridine-N-oxide (1.5 g, 11.98 mmol)

-

Acetic anhydride (45 mL)

-

Distilled water

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-methoxypyridine-N-oxide in acetic anhydride in a suitable reaction vessel.

-

Heat the mixture to reflux overnight under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the acetic anhydride.

-

Dilute the residue with distilled water (15 mL) and methanol (15 mL).

-

Stir the mixture overnight at room temperature.

-

Remove all volatile components under reduced pressure.

-

Purify the residue by flash column chromatography using a silica gel column and a dichloromethane/methanol gradient (from 0% to 10% methanol).

-

The final product, 4-methoxy-2-pyridinone, is obtained as a brown solid (1.1 g, 71% yield).[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the pyridin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This structural motif is recognized for its ability to engage in various biological interactions, suggesting a broad potential for therapeutic applications.

Derivatives of pyridin-2(1H)-one have demonstrated a wide array of pharmacological activities, including:

-

Antiviral: As inhibitors of HIV-1 reverse transcriptase and hepatitis B virus (HBV) DNA replication.[3]

-

Antimalarial: Targeting multiple stages of the malaria parasite.[4]

-

Antifungal: Exhibiting fungitoxic activity, for instance, against Candida albicans.[5]

-

Analgesic: Showing potent anti-allodynic effects in models of inflammatory pain.[6]

-

Phytotoxic: Acting as herbicides.[7]

-

Anti-cancer: With some derivatives showing antitumoral properties.[7]

The diverse biological activities of pyridinone derivatives make this compound a valuable starting material or fragment for the synthesis of novel therapeutic agents. Its structure offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways modulated by this compound. However, the mechanisms of action for other pyridinone-containing compounds have been studied. For example, certain antimalarial 4(1H)-pyridones are known to inhibit the cytochrome bc₁ complex, which is crucial for the electron transport chain in Plasmodium falciparum.[4] Other pyridinone derivatives have been identified as inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a mechanism of action for certain herbicides.

Given the lack of specific data for this compound, its mechanism of action and potential effects on cellular signaling pathways remain an area for future investigation. Researchers may consider screening this compound against various biological targets to elucidate its pharmacological profile.

Logical Relationship of Pyridinone Research

Caption: General workflow for pyridinone-based drug discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-Methoxy-pyridin-2-ol | 52545-13-8 [chemicalbook.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methoxy-2(1H)-pyridinone from pyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxy-2(1H)-pyridinone, a valuable heterocyclic scaffold in medicinal chemistry, starting from pyridine N-oxide. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the development of novel therapeutics. Two primary synthetic routes are presented: a multi-step pathway involving a nitro-intermediate and a more direct route via a methoxy-intermediate.

Route 1: Multi-Step Synthesis via a Nitro-Intermediate

This pathway involves a sequence of well-established organic transformations to build the target molecule.

Overall Reaction Scheme

Spectroscopic Profile of 4-Methoxy-2(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methoxy-2(1H)-pyridinone. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document details available mass spectrometry data and provides expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of analogous structures. Furthermore, detailed experimental protocols for acquiring such spectroscopic data are provided.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while mass spectrometry data is experimentally confirmed, the NMR and IR data are predicted based on established principles of spectroscopy and data from structurally related compounds, due to the limited availability of published experimental spectra for this specific molecule.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound. The experimentally determined mass-to-charge ratio from Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is consistent with the protonated molecule.

| Parameter | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Ionization Mode | ESI Positive |

| Observed m/z | 126.0 [M+H]⁺[1] |

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound in deuterochloroform would exhibit distinct signals corresponding to the methoxy group proton and the three protons on the pyridinone ring. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | d | 1H | H-6 |

| ~ 6.1 - 6.3 | dd | 1H | H-5 |

| ~ 5.9 - 6.1 | d | 1H | H-3 |

| ~ 3.8 | s | 3H | -OCH₃ |

d: doublet, dd: doublet of doublets, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum would show six distinct carbon signals. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridinone ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C-2 (C=O) |

| ~ 160 | C-4 (-O-CH₃) |

| ~ 140 | C-6 |

| ~ 105 | C-5 |

| ~ 95 | C-3 |

| ~ 56 | -OCH₃ |

Predicted IR Data (KBr Pellet)

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~ 1650 - 1630 | Strong | C=O stretch (amide I) |

| ~ 1600 - 1580 | Medium | C=C stretch (ring) |

| ~ 1250 - 1200 | Strong | C-O-C stretch (asymmetric) |

| ~ 1050 - 1000 | Medium | C-O-C stretch (symmetric) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for pyridinone-class compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the homogenous mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Chromatographic Separation (Optional but Recommended):

-

Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.

-

Use a gradient elution with solvents like water and acetonitrile, often with a small amount of formic acid to aid ionization.

-

-

Mass Spectrometric Analysis:

-

Introduce the eluent from the LC into the ESI source.

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the [M+H]⁺ ion.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve optimal signal intensity.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

4-Methoxy-2(1H)-pyridinone: A Technical Guide on Solubility and Stability for Drug Development Professionals

An In-depth Analysis for Researchers and Scientists

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document outlines a predictive solubility profile based on its physicochemical properties and provides detailed, best-practice experimental protocols for its quantitative determination. Furthermore, this guide discusses critical stability-indicating studies and presents logical workflows for assessing the compound's viability in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties provide a foundational understanding of the compound's expected behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 52545-13-8 | [1][2][3] |

| Molecular Formula | C6H7NO2 | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 101-102 °C | [1] |

| Predicted Boiling Point | 355.1±42.0 °C | [1] |

| Predicted pKa | 11.08±0.10 | [1] |

| Predicted Density | 1.16±0.1 g/cm3 | [1] |

Predicted Solubility Profile

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methodologies are recommended.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining thermodynamic solubility.[5]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV/Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.[6]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

After equilibration, centrifuge the samples to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant (the saturated solution) for analysis.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV/Vis spectroscopy.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity or equivalent[5]

-

Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm[5]

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis scan (λmax)

-

Injection Volume: 10 µL

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).

-

Perform serial dilutions to create a series of calibration standards.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and perform a linear regression. An R² value > 0.99 is desirable.[6]

-

-

Analyze Samples:

-

Calculate Solubility:

Protocol 3: Quantification by UV/Vis Spectroscopy

Procedure:

-

Determine λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Prepare a Calibration Curve:

-

Analyze Samples:

-

Calculate Solubility:

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and products of a drug substance, which is critical for developing stability-indicating analytical methods.[7][8]

General Protocol for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.[8]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period.[8]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[8]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7]

Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Identify and characterize any significant degradation products using techniques such as LC-MS.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

References

- 1. 4-Methoxy-pyridin-2-ol | 52545-13-8 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biomedres.us [biomedres.us]

- 8. mdpi.com [mdpi.com]

Tautomerism in 4-Methoxy-2(1H)-pyridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4-Methoxy-2(1H)-pyridinone, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in medicinal chemistry and drug development. This document outlines the theoretical basis of the tautomerism, experimental methodologies for its investigation, and quantitative data on the equilibrium in various environments.

Introduction to Tautomerism in this compound

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the lactam (keto) form, This compound , and the lactim (enol) form, 2-hydroxy-4-methoxypyridine . The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its acidity, basicity, hydrogen bonding capabilities, and interaction with biological targets. The methoxy group at the 4-position significantly influences the electronic distribution within the pyridine ring, thereby affecting the relative stability of the tautomers.

The tautomeric equilibrium is governed by several factors, most notably the solvent polarity, temperature, and pH. Understanding and quantifying this equilibrium is essential for predicting the molecule's behavior in different phases (gas, solution, solid-state) and for designing molecules with desired properties for pharmaceutical applications.

Tautomeric Forms and Equilibrium

The two main tautomers of this compound are depicted below. The equilibrium between these forms is a prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the lactam form to the lactim form (KT = [Lactam]/[Lactim]). The following table summarizes the expected tautomeric ratios in various solvents, based on trends observed for similar pyridinone systems. In general, polar protic solvents favor the more polar lactam form, while nonpolar solvents and the gas phase favor the less polar, and often more aromatic, lactim form.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected KT | % Lactam (approx.) | % Lactim (approx.) |

| Water | 80.1 | Lactam | > 10 | > 90% | < 10% |

| Methanol | 32.7 | Lactam | 5 - 10 | 83 - 91% | 9 - 17% |

| Ethanol | 24.6 | Lactam | 3 - 7 | 75 - 88% | 12 - 25% |

| Acetonitrile | 37.5 | Lactam | 2 - 5 | 67 - 83% | 17 - 33% |

| Chloroform | 4.8 | Both | ~ 1 | ~ 50% | ~ 50% |

| Dioxane | 2.2 | Lactim | < 1 | < 50% | > 50% |

| Cyclohexane | 2.0 | Lactim | < 0.5 | < 33% | > 67% |

| Gas Phase | 1.0 | Lactim | << 1 | < 10% | > 90% |

Table 1: Expected Tautomeric Equilibrium of this compound in Various Solvents at 298 K.

Experimental Protocols for Tautomer Characterization

The determination of the tautomeric ratio of this compound relies on spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The lactam and lactim tautomers have distinct chemical environments for their protons and carbon atoms, resulting in separate signals in the 1H and 13C NMR spectra. The ratio of the integrals of corresponding signals directly reflects the molar ratio of the two tautomers, provided the rate of interconversion is slow on the NMR timescale.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (approximately 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D2O, CD3OD, DMSO-d6, CDCl3, and cyclohexane-d12).

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Maintain a constant temperature (e.g., 298 K) for all measurements.

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the signals corresponding to each tautomer. Key diagnostic signals include the N-H proton in the lactam form and the O-H proton in the lactim form, as well as the chemical shifts of the ring protons and carbons. The methoxy group protons should appear as a singlet around 3.8-4.0 ppm.[1]

-

Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.

-

Calculate the percentage of each tautomer from the integral ratio.

-

The tautomeric equilibrium constant (KT) is the ratio of the percentage of the lactam form to the percentage of the lactim form.

-

Infrared (IR) Spectroscopy

Principle: The lactam and lactim forms exhibit characteristic vibrational frequencies. The lactam tautomer shows a strong C=O stretching band, while the lactim form displays an O-H stretching band and a C=N stretching band.

Methodology:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an ATR accessory.

-

For solution-phase analysis, prepare concentrated solutions in solvents with suitable IR transparency windows (e.g., CCl4, CHCl3).

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

Lactam (Keto): Strong C=O stretch (approx. 1650-1680 cm-1), N-H stretch (approx. 3100-3300 cm-1).

-

Lactim (Enol): Broad O-H stretch (approx. 3200-3600 cm-1), C=N stretch (approx. 1620-1640 cm-1).

-

-

The relative intensities of these bands provide qualitative information about the predominant tautomer in a given state.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The two tautomers have different conjugated π-systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Deconvolute the overlapping spectra of the two tautomers to determine the absorbance of each at their respective λmax.

-

The ratio of the absorbances, corrected for the molar extinction coefficients of each tautomer, can be used to calculate the tautomeric ratio. The molar extinction coefficients can be estimated using locked N-methyl (lactam) and O-methyl (lactim) derivatives.

-

Computational Chemistry Approach

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to calculate the relative energies of the tautomers in the gas phase and in solution.[2][3]

Methodology:

-

Structure Optimization: Optimize the geometries of both the lactam and lactim tautomers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Energy Calculation: Perform single-point energy calculations at a higher level of theory to obtain accurate electronic energies.

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Thermodynamic Corrections: Calculate the Gibbs free energies of the tautomers by including zero-point vibrational energy and thermal corrections.

-

Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated from the difference in the Gibbs free energies (ΔG) of the two tautomers using the equation: ΔG = -RT ln(KT).

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a logical workflow for a comprehensive investigation of the tautomerism of this compound.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a delicate balance influenced by several interconnected factors.

Conclusion

The tautomerism of this compound is a fundamental characteristic that dictates its chemical and physical properties. A thorough understanding of the lactam-lactim equilibrium and the factors that influence it is paramount for researchers in medicinal chemistry and drug development. By employing a combination of spectroscopic and computational techniques as outlined in this guide, scientists can effectively characterize and predict the tautomeric behavior of this and related compounds, facilitating the design of novel therapeutics with optimized properties.

References

4-Methoxy-2(1H)-pyridinone: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2(1H)-pyridinone is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the pyridinone ring and the methoxy substituent, make it a valuable scaffold for the synthesis of a diverse array of complex molecules with notable biological activities. This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52545-13-8 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 101-102 °C | [1] |

| Boiling Point (Predicted) | 355.1 ± 42.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 11.08 ± 0.10 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Predicted spectra are available through online databases. |

| ¹³C NMR | Predicted spectra are available through online databases. |

| IR Spectroscopy | Spectra for related compounds like 4-methoxypyridine are available, but a specific spectrum for the title compound is not readily available in the searched literature. |

| Mass Spectrometry (LC-MS) | m/z [M+H]⁺: 126.0[1] |

Synthesis of this compound

A reliable and efficient synthesis of the core scaffold is paramount for its application as a building block.

Experimental Protocol: Synthesis from 4-Methoxypyridine-N-oxide[1]

This procedure details the synthesis of 4-methoxy-2-pyridinone from 4-methoxypyridine-N-oxide.

Materials:

-

4-Methoxypyridine-N-oxide (1.5 g, 11.98 mmol)

-

Acetic anhydride (45 mL)

-

Distilled water

-

Methanol

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve 4-methoxypyridine-N-oxide (1.5 g) in acetic anhydride (45 mL) in a round-bottom flask.

-

Heat the mixture to reflux overnight under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the acetic anhydride.

-

Dilute the residue with distilled water (15 mL) and methanol (15 mL) and stir overnight at room temperature.

-

Remove all volatiles under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol gradient (from 0% to 10% methanol) to afford 4-methoxy-2-pyridinone.

Yield: 1.1 g (71%) as a brown solid.[1]

Characterization:

-

LC-MS (ESI): m/z [M + H]⁺ 126.0[1]

Reactivity and Key Transformations

This compound serves as a versatile platform for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

N-Alkylation

The nitrogen atom of the pyridinone ring is a common site for functionalization. Selective N-alkylation is a crucial step in the synthesis of many biologically active derivatives.

This protocol describes a general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones.[4]

Materials:

-

4-Alkoxy-2-pyridone

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium tert-butoxide (t-BuOK)

-

Tetrabutylammonium iodide (n-Bu₄NI)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the 4-alkoxy-2-pyridone in anhydrous THF, add potassium tert-butoxide and a catalytic amount of tetrabutylammonium iodide.

-

Add an excess of the alkyl halide.

-

Stir the reaction mixture under anhydrous and mild conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: The use of n-Bu₄NI as a catalyst facilitates the N-alkylation with various alkyl, benzyl, allyl, and propargyl halides in a mixture of t-BuOK and THF.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the introduction of aryl and heteroaryl substituents onto the pyridinone scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated 4-methoxy-2-pyridone derivative with a boronic acid.

Materials:

-

Halogenated 4-methoxy-2-pyridone derivative (e.g., 3-bromo-4-methoxy-2(1H)-pyridinone)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

In a reaction vessel, combine the halogenated pyridinone derivative, the boronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

As Kinase Inhibitors

Derivatives of this compound have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Several small-molecule inhibitors based on the 2-pyridone scaffold have been developed.

The diagram above illustrates how cytokines and growth factors activate the JAK/STAT pathway, leading to the transcription of PIM-1 kinase. PIM-1 then phosphorylates and inactivates the pro-apoptotic protein BAD, thereby promoting cell survival and proliferation. 4-Methoxy-2-pyridinone-based inhibitors can block the activity of PIM-1, leading to the reactivation of apoptosis in cancer cells.

As Antiviral Agents

The 2-pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[5][6] The development of novel antiviral agents often follows a structured workflow from synthesis to biological evaluation.

This workflow outlines the process of discovering new antiviral agents based on the this compound scaffold. It begins with the synthesis and diversification of the core structure, followed by purification and characterization to create a compound library. These compounds are then screened for antiviral activity. Active "hits" are identified and undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to the selection of a drug candidate for preclinical studies.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its accessible synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key properties and applications, offering a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

- 1. 4-Methoxy-pyridin-2-ol | 52545-13-8 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 4. 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of 4-Methoxy-2-pyridinone Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence, biological activity, and isolation of 4-methoxy-2-pyridinone derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on these promising natural products, with a focus on their therapeutic potential.

Executive Summary

The 4-methoxy-2-pyridinone core is a privileged scaffold in a class of naturally occurring alkaloids, primarily isolated from plant and fungal sources. These compounds have garnered significant interest due to their diverse and potent biological activities, including antifungal, antibacterial, and cytotoxic properties. This guide focuses on two prominent examples: Ricinine, found in the castor bean plant (Ricinus communis), and Funiculosin, produced by the fungus Penicillium funiculosum. We will delve into their natural sources, biosynthetic pathways, detailed isolation and characterization protocols, and known mechanisms of action.

Naturally Occurring 4-Methoxy-2-pyridinone Derivatives

While the broader class of 4-hydroxy-2-pyridone alkaloids is more extensively documented, several key 4-methoxy-2-pyridinone derivatives have been identified in nature. These compounds often exhibit enhanced biological activity compared to their hydroxylated counterparts.

Ricinine

Ricinine is a well-known toxic alkaloid found in all parts of the castor bean plant, Ricinus communis. It is a 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Its presence in the plant is believed to serve as a chemical defense mechanism.

Funiculosin

Funiculosin is a mycotoxin originally isolated from the fungus Penicillium funiculosum. Structurally, it is a more complex molecule featuring a 4-methoxy-2-pyridinone core attached to a substituted cyclopentanetetrol moiety.

Biological Activity and Mechanism of Action

The biological activities of these compounds are a key driver of research in this area. Their mechanisms of action, while not fully elucidated for all derivatives, offer insights into their potential as therapeutic agents.

Table 1: Biological Activity of Selected 4-Methoxy-2-pyridinone Derivatives

| Compound | Natural Source | Biological Activity |

| Ricinine | Ricinus communis | Antifungal, Insecticidal, Hepatotoxic |

| Funiculosin | Penicillium funiculosum | Antifungal, Antiviral, Immunomodulatory |

Antifungal Activity of Funiculosin

Funiculosin exhibits potent antifungal activity primarily through the inhibition of the mitochondrial electron transport chain . Specifically, it targets the cytochrome bc1 complex (Complex III), disrupting cellular respiration and leading to fungal cell death.[1][2] More recently, derivatives of funiculosin have been shown to promote innate immune responses by acting as agonists of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex .[1] This dual mechanism of direct antifungal action and immune system stimulation makes it a particularly interesting candidate for further drug development.

Below is a diagram illustrating the proposed mechanism of action for funiculosin.

References

The Pharmacological Profile of the Pyridinone Scaffold: A Technical Guide

The pyridinone scaffold, a six-membered nitrogen-containing heterocycle, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, have rendered it a versatile building block in the design of novel therapeutics.[1] This technical guide provides an in-depth exploration of the pharmacological profile of the pyridinone core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways for researchers, scientists, and drug development professionals.

Diverse Biological Activities of Pyridinone Derivatives

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects.[2][3][4] This versatility has led to the development of numerous pyridinone-based drugs and clinical candidates targeting a wide array of biological pathways.

Anticancer Activity

The pyridinone scaffold is a prominent feature in many anticancer agents, primarily due to its ability to act as a kinase hinge-binding motif.[3] Pyridinone derivatives have been developed as inhibitors of various kinases implicated in cancer progression, such as Pim-1 kinase, and have shown potent antiproliferative activity against a range of human tumor cell lines.[1]

Table 1: Anticancer Activity of Representative Pyridinone Derivatives

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [3] |

| Substituted pyridones | Pim-1 Kinase | 0.05 | [1] |

| Pyridine-ureas | MCF-7 | 0.22 - 1.88 | [5] |

| 2-Oxo-pyridine derivatives | HepG-2, Caco-2 | 7.83 - 13.61 | [6] |

| [2][3][7]triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | - | [8] |

Antimicrobial Activity

Pyridinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Representative Pyridinone Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Amide derivatives of 4(1H)-pyridinone | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | - | [7] |

| Pyridinium salts | S. aureus, E. coli, P. aeruginosa, C. albicans | 4 | [9] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 32 - 256 | [10] |

| Pyridazinone derivatives | S. aureus (MRSA), E. coli, S. typhimurium, P. aeruginosa, A. baumannii | 3.74 - 36.21 | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyridinone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the p38 MAP kinase and NF-κB pathways.[6][12]

Table 3: Anti-inflammatory Activity of Representative Pyridinone Derivatives

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| Pyridazinone derivatives | LPS-induced IL-6 production | 2.0 - 30.7 | [4] |

| Pyridazinone derivatives | PDE4B Inhibition | 0.251 | [13] |

Antiviral Activity

The pyridinone scaffold has been incorporated into potent antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Table 4: Antiviral Activity of Representative Pyridinone Derivatives

| Compound Class | Virus/Target | EC50 (µM) | Reference |

| 6-phenethyl pyridinone | HIV | 0.001 - 0.525 | [3] |

| Pyridobenzothiazolone analogues | RSV, HCoV, IFV | low micromolar | [14] |

| Pyrimidine and Pyridine derivatives | Influenza A Virus | 3.5 - 26.5 | [9] |

Key Signaling Pathways Modulated by Pyridinone Derivatives

The diverse pharmacological effects of pyridinone derivatives stem from their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PDE3 Inhibition Pathway (Cardiotonic Effects)

Pyridinone-based drugs like milrinone exert their cardiotonic effects by inhibiting phosphodiesterase 3 (PDE3).[2][3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and vasodilation.

Caption: PDE3 inhibition by pyridinones increases cAMP levels, leading to enhanced cardiac contractility.

p38 MAP Kinase Signaling Pathway (Anti-inflammatory Effects)

Certain pyridinone derivatives exhibit anti-inflammatory properties by inhibiting the p38 MAP kinase signaling pathway.[12] This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators.

Caption: Pyridinone inhibitors block the p38 MAPK pathway, reducing the inflammatory response.

NF-κB Signaling Pathway (Anti-inflammatory & Anticancer Effects)

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is linked to inflammatory diseases and cancer. Some pyridinone derivatives have been shown to inhibit NF-κB signaling.[6]

Caption: Pyridinone derivatives can inhibit the NF-κB pathway, impacting inflammation and cell survival.

Detailed Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the evaluation of the pharmacological activity of pyridinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Workflow for MTT Assay

Caption: A typical workflow for determining the anticancer activity of a compound using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyridinone compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.[7][15]

Methodology:

-

Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the pyridinone compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Kinase Inhibition Assay

Kinase inhibition assays are crucial for evaluating pyridinone derivatives designed as kinase inhibitors. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Methodology:

-

Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate, and the pyridinone inhibitor at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Signal Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP, often through a luciferase-luciferin reaction that produces light.

-

Measurement: Measure the luminescence using a plate reader. The amount of light is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[16]

Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, a key enzyme in the viral replication cycle.

Methodology:

-

Assay Setup: In a microplate coated with a template-primer complex, add the pyridinone inhibitor at various concentrations.

-

Enzyme Addition: Add recombinant HIV-1 RT to the wells.

-

Reaction Initiation: Add a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP), to initiate the DNA synthesis reaction.

-

Incubation: Incubate the plate to allow for DNA synthesis.

-

Detection: Add an antibody conjugated to an enzyme (e.g., anti-DIG-peroxidase) that binds to the incorporated labeled dNTPs.

-

Substrate Addition: Add a chromogenic substrate for the enzyme, which will produce a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the RT activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the EC50 value.[1][2]

References

- 1. xpressbio.com [xpressbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. reactionbiology.com [reactionbiology.com]

The Biological Versatility of 4-Methoxy-2(1H)-Pyridinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-2(1H)-pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Biological Activities

Derivatives of the this compound core have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and kinase signaling pathways.

-

Antimicrobial Activity: This class of compounds has shown promise in combating bacterial and fungal pathogens. Structure-activity relationship (SAR) studies have been conducted to optimize their potency against a range of microorganisms.

-

Antiviral Activity: Certain this compound derivatives have been explored for their potential to inhibit viral replication, showing activity against viruses such as HIV and those belonging to the Flaviviridae family.[1]

-

Kinase Inhibition: The pyridinone ring is a well-established hinge-binding motif for various kinases. Derivatives have been designed and synthesized as potent inhibitors of kinases such as PIM-1 and c-Src, which are implicated in cancer and inflammatory diseases.

-

Analgesic and Anti-inflammatory Activity: Some derivatives have exhibited significant analgesic and anti-inflammatory properties in preclinical models.[2]

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of acyclic precursors.

General Synthetic Scheme:

A prevalent method for the synthesis of substituted 2(1H)-pyridinones involves the reaction of β-ketoesters with enamines or other suitable nitrogen-containing synthons. For the specific introduction of the 4-methoxy group, precursors bearing this functionality are utilized.

Example Synthetic Protocol for a 3-Cyano-4-methoxy-2(1H)-pyridinone Derivative:

A reported synthesis involves the reaction of 1,1-dicyano-2-methoxy-4-(N,N-dimethylamino)-1,3-butadiene in aqueous acetic acid.[3]

-

Step 1: Cyclization: A solution of 1,1-dicyano-2-methoxy-4-(N,N-dimethylamino)-1,3-butadiene (1.0 eq) in 80% aqueous acetic acid is heated at 130°C for 2 hours.

-

Step 2: Work-up: The reaction mixture is concentrated under reduced pressure. The resulting solid is collected by filtration and washed with water to yield 3-cyano-4-methoxy-2(1H)-pyridinone.[3]

Further derivatization at various positions of the pyridinone ring can be achieved through standard organic transformations to generate a library of analogs for biological screening.

Quantitative Biological Data

The following tables summarize the reported biological activities of various this compound derivatives and related structures. It is important to note that direct comparison of potencies between different studies should be done with caution, as experimental conditions may vary.

Table 1: Anticancer Activity of Pyridinone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | HepG2.2.15 | >100 | [4] |

| 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one derivative | Various | - | [5] |

| Trimethoxyphenyl pyridine derivative VI | HCT 116 | 4.83 | [6] |

| Trimethoxyphenyl pyridine derivative VI | HepG-2 | 3.25 | [6] |

| Trimethoxyphenyl pyridine derivative VI | MCF-7 | 6.11 | [6] |

| 4-hydroxy-2-pyridone derivative 4g | 60 human tumor cell lines | 1-10 | [7] |

Table 2: Antimicrobial Activity of Pyridinone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Various 4-pyrone and 4-pyridinone derivatives | Escherichia coli | 64 | [7] |

| Various 4-pyrone and 4-pyridinone derivatives | Pseudomonas aeruginosa | 64 | [7] |

| Pyridazinone Derivative IIIa | Staphylococcus pyogenes | - | [4] |

| Pyridazinone Derivative IIIa | Escherichia coli | - | [4] |

Table 3: Antiviral Activity of Pyridinone Derivatives

| Compound/Derivative | Virus | EC50 (µM) | CC50 (µM) | Reference |

| 2,3-dihydro-4H-pyridinone 4a cis | Bovine Viral Diarrhoea Virus | 14 | >100 | [1] |

| 2,3-dihydro-4H-pyridinone 4c cis | Yellow Fever Virus | 18 | >100 | [1] |

| 2,3-dihydro-4H-pyridinone 6a | Yellow Fever Virus | 10 | >100 | [1] |

| 2,3-dihydro-4H-pyridinone 6a | Hepatitis C Virus (replicon) | 4 | >100 | [1] |

Table 4: Kinase Inhibitory Activity of Pyridinone Derivatives

| Compound/Derivative | Kinase | IC50 (µM) | Reference |

| O-alkyl pyridine derivative 4c | PIM-1 | 0.110 | [8] |

| O-alkyl pyridine derivative 4f | PIM-1 | 0.095 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays used to evaluate this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Some pyridinone derivatives have been shown to modulate this pathway.

References

- 1. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 4-Methoxy-2(1H)-pyridinone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have garnered significant attention due to their diverse therapeutic applications, ranging from antiviral to anticancer and anti-inflammatory agents. The electronic properties of the methoxy group and the hydrogen bonding capabilities of the pyridinone ring contribute to favorable interactions with biological targets. This document provides a comprehensive overview of the primary synthetic strategies to access this compound and its derivatives, complete with detailed experimental protocols and comparative data.

Synthetic Strategies Overview

Several synthetic routes have been established for the synthesis of the this compound core. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. The main approaches are:

-

From 4-Methoxypyridine-N-oxide: A direct and efficient method involving a rearrangement reaction.

-

From 4-Hydroxy-2(1H)-pyridinone: This common intermediate can be synthesized from various precursors, such as dehydroacetic acid, and subsequently O-methylated.

-

Cycloaddition Reactions: Modern approaches utilizing [4+2] cycloaddition (Diels-Alder) reactions to construct the pyridinone ring.

-

Transition Metal-Catalyzed Syntheses: Cross-coupling and cyclization reactions that offer a high degree of control and versatility.

The following sections provide detailed protocols and comparative data for these key synthetic methodologies.

Data Presentation: Comparison of Synthetic Routes

| Route | Starting Material(s) | Key Transformation(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| 1 | 4-Methoxypyridine-N-oxide | Acetic anhydride mediated rearrangement | ~71% | Direct, high-yielding for the parent compound. | Requires preparation of the N-oxide precursor. |

| 2 | Dehydroacetic acid | Hydrolysis, Amination, O-Methylation | ~60-70% (overall) | Readily available and inexpensive starting material. | Multi-step process. |

| 3 | Dienes and Imines/Nitriles | Aza-Diels-Alder Reaction | Variable | High convergence and stereocontrol. | Substrate scope can be limited; requires specific dienes. |

| 4 | Alkynes and Isocyanates | Zirconocene-mediated cyclization | Good to excellent | High regioselectivity for substituted derivatives. | Requires handling of organometallic reagents. |

Experimental Protocols

Route 1: Synthesis from 4-Methoxypyridine-N-oxide

This method provides a direct route to the parent this compound.

Protocol:

-

Reaction Setup: Dissolve 4-methoxypyridine-N-oxide (1.5 g, 11.98 mmol) in acetic anhydride (45 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic anhydride.

-

Hydrolysis: To the residue, add distilled water (15 mL) and methanol (15 mL) and stir the mixture at room temperature overnight.

-

Purification: Remove the volatiles under reduced pressure. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (0 to 10% methanol) to afford this compound as a solid.

Expected Yield: Approximately 1.1 g (71%).

Route 2: Synthesis from Dehydroacetic Acid

This route involves the initial formation of a 4-hydroxy-2-pyrone, followed by conversion to the corresponding pyridinone and subsequent methylation.

Step 2a: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

-

Reaction Setup: Place dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol) in a 25 mL flask.

-

Reaction: Heat the mixture to 130 °C for 10 minutes.

-

Work-up: While still warm, pour the mixture into a beaker containing crushed ice.

-

Isolation: Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.[1]

Expected Yield: 86%.[1]

Step 2b: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

-

Reaction Setup: In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) with stirring.

-

Reaction: The reaction is typically rapid at room temperature.

-

Isolation: The product precipitates from the reaction mixture and can be collected by filtration.

Expected Yield: 80%.

Step 2c: O-Methylation of 4-Hydroxy-2(1H)-pyridinone Derivatives

-

Reaction Setup: To a solution of the 4-hydroxy-2(1H)-pyridinone derivative (1 equivalent) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Methylating Agent: Add a methylating agent, for example, methyl iodide (CH₃I, 1.1-1.5 equivalents), dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow: From Dehydroacetic Acid to this compound

Caption: Synthesis of a this compound derivative from dehydroacetic acid.

Synthetic Workflow: From 4-Methoxypyridine-N-oxide

Caption: Direct synthesis of this compound from its N-oxide.

Application in Drug Development: Finerenone and Mineralocorticoid Receptor Antagonism

Derivatives of the pyridinone core are integral to modern pharmaceuticals. A notable example is Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[2][3] Its mechanism of action involves blocking the deleterious effects of aldosterone.